VcMMAE - 646502-53-6

VcMMAE

Catalog Number: EVT-285818
CAS Number: 646502-53-6
Molecular Formula: C68H105N11O15
Molecular Weight: 1316.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent originally derived from the natural product Dolastatin 10. [] In the context of scientific research, it is frequently used in its prodrug form, linked to targeting moieties such as antibodies via a valine-citrulline (vc) dipeptide linker. This prodrug, referred to as vcMMAE, represents a key component of antibody-drug conjugates (ADCs). [, ] VcMMAE plays a crucial role in targeted drug delivery, enabling the selective delivery of MMAE to tumor cells, minimizing off-target effects associated with systemic chemotherapy. [, , ] This approach holds promise for enhancing treatment efficacy and reducing side effects in various malignancies. [, , , , , ]

Synthesis Analysis

The synthesis of vcMMAE typically involves the conjugation of MMAE to an antibody or other targeting moiety through the vc dipeptide linker. This linker is designed to be stable in plasma but cleavable by intracellular proteases, such as cathepsins, found within lysosomes. [, , , ] The conjugation process often utilizes engineered cysteine residues on the antibody, which can be modified to incorporate the linker-payload. [, ] Various conjugation chemistries, including maleimide-based reactions, have been employed to link the vcMMAE to the antibody. [, ] The resulting ADCs are then purified and characterized for drug-to-antibody ratio (DAR), which represents the average number of vcMMAE molecules attached to each antibody. [, , , , ]

Molecular Structure Analysis

VcMMAE comprises three main components: (1) the targeting moiety, (2) the valine-citrulline dipeptide linker, and (3) the MMAE payload. [, , , ] The targeting moiety, typically an antibody, binds specifically to antigens expressed on the surface of tumor cells. The vc dipeptide linker provides a stable connection between the antibody and MMAE in circulation while allowing for intracellular release of MMAE through enzymatic cleavage. [, , , ] MMAE, a potent antimitotic agent, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. [, , ]

Chemical Reactions Analysis

The key chemical reaction in the synthesis of vcMMAE involves the formation of a stable bond between the vc dipeptide linker and the targeting moiety, typically through a maleimide-thiol reaction with an engineered cysteine residue on the antibody. [, ] Intracellularly, the vc linker undergoes enzymatic hydrolysis by lysosomal proteases, releasing the active MMAE payload. [, , , ] This cleavage relies on the specific amino acid sequence of the vc dipeptide, which is recognized by the proteases. [, ]

Mechanism of Action

The mechanism of action of vcMMAE relies on the targeted delivery and intracellular release of the cytotoxic MMAE payload. The antibody component of the ADC binds specifically to its target antigen on the tumor cell surface. [, , ] Following binding, the ADC-antigen complex is internalized through receptor-mediated endocytosis, ultimately trafficking to lysosomes. [, , , ] Within lysosomes, the acidic environment and the presence of proteases, such as cathepsins, facilitate the cleavage of the vc dipeptide linker, releasing MMAE into the cytoplasm. [, , , ] MMAE then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis. [, , ]

Applications

VcMMAE has been extensively investigated in preclinical studies for the treatment of various malignancies, demonstrating promising antitumor activity in diverse cancer models. [, , , , , , , ] Some key applications of vcMMAE in scientific research include:

  • Targeted therapy for hematologic malignancies: VcMMAE has shown efficacy in preclinical models of Hodgkin’s disease, anaplastic large cell lymphoma, non-Hodgkin's lymphoma, acute lymphoblastic leukemia, and other B-cell malignancies. [, , , , , , ] ADCs targeting CD30, CD79b, and CD19 have demonstrated potent antitumor activity in these models. [, , , , , ]
  • Treatment of solid tumors: VcMMAE has also been investigated in preclinical models of solid tumors, including breast cancer, prostate cancer, ovarian cancer, lung cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , ] ADCs targeting HER2, GPNMB, tissue factor, LIV-1, TMEFF2, CD47, KAAG1, and other tumor-associated antigens have shown promising antitumor effects in these models. [, , , , , , , , , , , , , , , , , , , , ]
  • Overcoming drug resistance: VcMMAE-based ADCs have shown activity in preclinical models of drug-resistant tumors, suggesting their potential to overcome resistance mechanisms commonly encountered in cancer treatment. [, , ]
  • Enhancing the efficacy of radiotherapy: The combination of vcMMAE-based ADCs with radiation therapy has demonstrated enhanced therapeutic efficacy in preclinical models, highlighting the potential of vcMMAE as a radiosensitizing agent. []
  • Investigation of the tumor microenvironment: VcMMAE has been used to study the role of the tumor microenvironment in ADC efficacy, particularly the interaction of ADCs with tumor-associated macrophages. [, ]
Future Directions
  • Developing new ADCs targeting novel tumor-associated antigens: The identification and validation of new targets for ADCs will expand the therapeutic applications of vcMMAE and offer new treatment options for various cancers. [, , ]
  • Optimizing ADC design and engineering: Efforts to enhance ADC efficacy and minimize off-target effects are ongoing, including the development of more stable linkers, novel conjugation chemistries, and the exploration of dual-payload strategies. [, ]
  • Improving the understanding of resistance mechanisms: Investigating the mechanisms underlying ADC resistance will inform strategies to overcome resistance and enhance the durability of treatment responses. [, ]
  • Exploring combination therapies: Combining vcMMAE-based ADCs with other treatment modalities, such as immunotherapy or targeted therapies, holds promise for improving treatment outcomes in cancer patients. []
  • Developing predictive biomarkers: Identifying biomarkers that predict response to vcMMAE-based ADCs will facilitate patient selection and optimize treatment strategies. [, ]

Auristatin E

  • Compound Description: Auristatin E is a natural product originally isolated from the marine cyanobacterium Dolastatin 10. It is a potent inhibitor of tubulin polymerization, which is essential for cell division. []
  • Relevance: Monomethyl auristatin E (MMAE) is a synthetic derivative of auristatin E. MMAE exhibits improved efficacy and pharmacokinetic properties compared to auristatin E. []

Monomethyl auristatin F (MMAF)

  • Compound Description: Monomethyl auristatin F (MMAF) is another synthetic derivative of auristatin E, similar to MMAE. It is also a potent inhibitor of tubulin polymerization. Unlike MMAE, MMAF is poorly cell-permeable. []

mcMMAF

  • Compound Description: mcMMAF refers to MMAF conjugated via a maleimidocaproyl linker. This linker is non-cleavable, unlike the valine-citrulline linker used with MMAE. []
  • Relevance: mcMMAF, when conjugated to antibodies, demonstrates different properties than MMAE conjugates. Notably, mcMMAF conjugates show lower cytotoxicity to differentiating neutrophils compared to vcMMAE conjugates, suggesting a role of linker cleavability in toxicity. []

Doxorubicin (Dox)

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that works by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. []

DM1 (Maytansine derivative)

  • Compound Description: DM1 is a derivative of the potent cytotoxic agent maytansine. It disrupts microtubule assembly and function, leading to cell cycle arrest and apoptosis. []
  • Relevance: Similar to MMAE, DM1 is a cytotoxic payload used in antibody-drug conjugates. Trastuzumab-DM1 (Kadcyla®) is a clinically approved ADC utilizing DM1. Studies have shown that anti-HER2 ADCs conjugated with DM1 demonstrate comparable or lower potency compared to MMAE conjugates. [, ]

BLD1102

  • Compound Description: BLD1102 is a novel linker-payload conjugate featuring a DNA topoisomerase I inhibitor payload and a highly hydrophilic, protease-cleavable linker. []
  • Relevance: Unlike MMAE, which targets microtubules, BLD1102 exerts its cytotoxic effect by inhibiting DNA topoisomerase I. Preclinical data suggests BLD1102 conjugates may overcome resistance mechanisms observed with vcMMAE conjugates. []

Properties

CAS Number

646502-53-6

Product Name

VcMMAE

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C68H105N11O15

Molecular Weight

1316.65

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1

InChI Key

NLMBVBUNULOTNS-HOKPPMCLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Solubility

Soluble in DMSO

Synonyms

VcMMAE; Vc-MMAE; MC-VC-PAB-MMAE; MMAE Vc linker, MMAE antibody conjugate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.